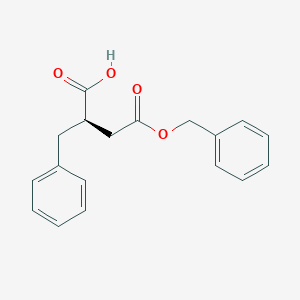![molecular formula C4H2N4OS B13102849 [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 61457-12-3](/img/structure/B13102849.png)
[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities
Métodos De Preparación
The synthesis of [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiadiazolo-pyrimidine derivative through a series of intermediate steps. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of scalable processes to accommodate large-scale synthesis.
Análisis De Reacciones Químicas
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or amines .
Aplicaciones Científicas De Investigación
In medicinal chemistry, [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory activities . These compounds have been evaluated against various cancer cell lines, including breast cancer and lung cancer cells, demonstrating significant cytotoxic effects. Additionally, they have been investigated for their potential as enzyme inhibitors, targeting specific molecular pathways involved in disease progression .
Mecanismo De Acción
The mechanism of action of [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, the compound can disrupt cellular processes that contribute to cancer cell proliferation and survival.
Comparación Con Compuestos Similares
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one can be compared to other similar heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine and thiazolo[5,4-d]thiazole . While these compounds share some structural similarities, this compound is unique in its combination of thiadiazole and pyrimidine rings, which confer distinct chemical properties and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with anticancer potential, while thiazolo[5,4-d]thiazole derivatives have been explored for their applications in organic electronics .
Propiedades
Número CAS |
61457-12-3 |
|---|---|
Fórmula molecular |
C4H2N4OS |
Peso molecular |
154.15 g/mol |
Nombre IUPAC |
6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OS/c9-3-2-4(6-1-5-3)10-8-7-2/h1H,(H,5,6,9) |
Clave InChI |
CWPYVUXFFXOKRF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)

![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)



![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)




